1,2,3-Benzothiadiazole

Vue d'ensemble

Description

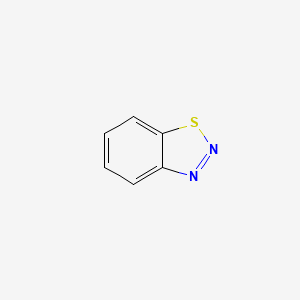

1,2,3-Benzothiadiazole is a bicyclic aromatic compound composed of a benzene ring fused to a 1,2,3-thiadiazole ring. This compound is a colorless solid that is soluble in organic solvents . It has a chemical formula of C6H4N2S and a molar mass of 136.17 g/mol . The compound is known for its applications in various fields, including organic electronics and photoluminescent materials.

Mécanisme D'action

Target of Action

1,2,3-Benzothiadiazole is a bicyclic aromatic chemical composed of a benzene ring that is fused to a 1,2,3-thiadiazole . It has been claimed to synergize insecticides and has found significant use as the fungicide acibenzolar-S-methyl . .

Mode of Action

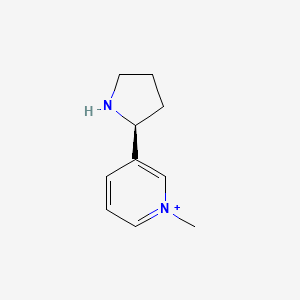

The molecule is planar with N-N and S-N distances indicative of multiple bond character . Like naphthalene, this heterocycle is a 10-electron system . It is much less nucleophilic than naphthalene . Alkylation reactions give exclusively the 3-amino quaternary salt . .

Pharmacokinetics

It is known that the compound is a colorless solid and is soluble in organic solvents .

Result of Action

It is known that the compound has been claimed to synergize insecticides and is used as a fungicide , suggesting that it may have effects on insect and fungal cells.

Analyse Biochimique

Biochemical Properties

1,2,3-Benzothiadiazole plays a significant role in biochemical reactions, particularly in plant defense mechanisms. It is known to interact with various enzymes and proteins, such as those involved in the systemic acquired resistance (SAR) pathway. For instance, this compound activates the sterol pathway and affects vitamin D3 metabolism in plant cell cultures . Additionally, it has been shown to synergize with insecticides, enhancing their effectiveness .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plants, it activates the systemic acquired resistance (SAR) pathway, leading to increased resistance against phytopathogens . This activation results in the accumulation of hydrogen peroxide and lignin, which are crucial for strengthening cell walls and enhancing plant defense .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It interacts with enzymes and proteins involved in the SAR pathway, leading to the activation of defense-related genes . The compound’s ability to induce systemic resistance is linked to its interaction with salicylic acid, a key signaling molecule in plant defense . Additionally, this compound has been shown to inhibit certain enzymes, further contributing to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its effectiveness can vary depending on the duration of exposure and environmental conditions . Long-term studies have shown that this compound can lead to sustained activation of defense mechanisms in plants, although its stability and degradation rates can influence its overall impact .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Studies have shown that at lower doses, the compound can enhance resistance to pathogens without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including alterations in oxidative parameters and biochemical markers . It is crucial to determine the optimal dosage to maximize its benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to plant defense. It activates the sterol pathway and affects the metabolism of vitamin D3 in plant cell cultures . The compound’s interaction with enzymes and cofactors in these pathways leads to changes in metabolic flux and metabolite levels, contributing to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . The compound’s distribution can influence its effectiveness, as its accumulation in specific tissues or compartments can enhance its biochemical impact .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical effects .

Méthodes De Préparation

1,2,3-Benzothiadiazole can be synthesized through several methods:

Diazotisation Reaction: This method involves the reaction of 2-aminothiophenol or its disulfide with sodium nitrite.

Herz Reaction: Anilines can be converted to benzothiadiazole by treatment with disulfur dichloride, forming an intermediate 1,3,2-benzothiazathiolium salt, which is then diazotised to complete the formation of this compound. This method is attractive as it requires less elaborate precursors.

Industrial Production: Industrial methods often involve large-scale diazotisation reactions under controlled conditions to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

1,2,3-Benzothiadiazole undergoes various chemical reactions:

Oxidation and Reduction: The compound can be reduced back to the 1,2-diaminobenzene compounds from which it was prepared.

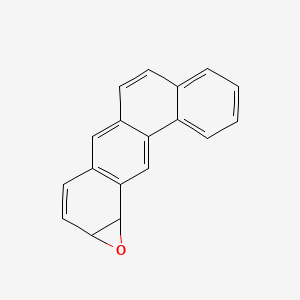

Substitution Reactions: Bromination is commonly performed to synthesize 4,7-dibromo-1,2,3-benzothiadiazole, which is extensively used as a building block in the design and synthesis of larger molecules and conductive polymers.

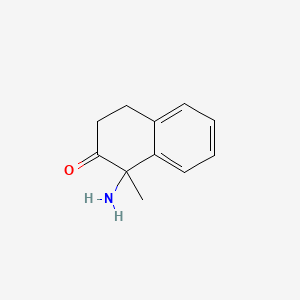

Alkylation: The compound is a very weak base, and alkylation reactions give exclusively the 3-amino quaternary salt.

Applications De Recherche Scientifique

1,2,3-Benzothiadiazole and its derivatives have numerous applications in scientific research:

Organic Electronics: The compound is used in the development of organic light-emitting diodes, organic solar cells, and organic field-effect transistors due to its strong electron-withdrawing ability.

Photoluminescent Compounds: It is an important acceptor unit used in the development of photoluminescent compounds.

Chemosensors: The compound is used in the design of analyte-sensing optical devices, including biomarkers and sensing optical devices.

Metal Coordination Chemistry: Functionalized derivatives of this compound are used in metal coordination chemistry and crystal engineering of organic solids.

Comparaison Avec Des Composés Similaires

1,2,3-Benzothiadiazole can be compared with other similar compounds:

2,1,3-Benzothiadiazole: This compound is another isomer with similar applications in organic electronics and photoluminescent materials.

Benzo[c][1,2,5]thiadiazole: This compound is widely used as an acceptor heterocycle in producing donor-acceptor materials for organic electronics.

Benzo[d][1,2,3]thiadiazole: This isomer has higher electron conductivity due to its high stability in the excited state.

This compound stands out due to its unique electronic properties and versatility in various applications, making it a valuable compound in scientific research and industrial applications.

Propriétés

IUPAC Name |

1,2,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S/c1-2-4-6-5(3-1)7-8-9-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQJDLTXOVEEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181747 | |

| Record name | Benzo-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273-77-8 | |

| Record name | 1,2,3-Benzothiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=273-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo-1,2,3-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 273-77-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-benzothiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-Benzothiadiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3PA3EL3RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

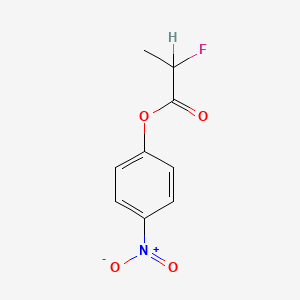

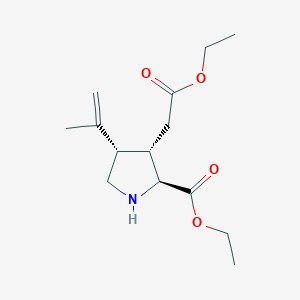

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

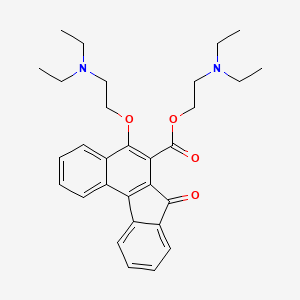

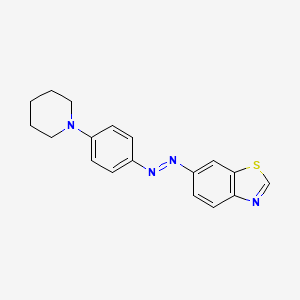

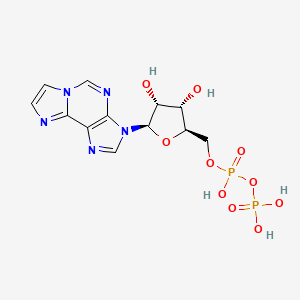

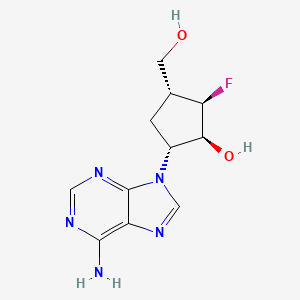

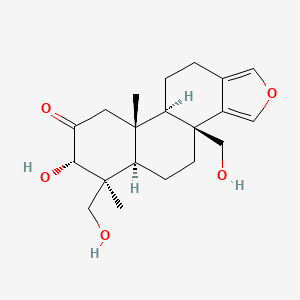

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,2,3-benzothiadiazole?

A1: this compound has the molecular formula C6H4N2S and a molecular weight of 136.18 g/mol.

Q2: How is the structure of this compound confirmed?

A: The structure of this compound has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. A detailed analysis of the 1H NMR spectrum, including chemical shifts and coupling constants, is provided in the literature. []

Q3: How do structural modifications of this compound affect its biological activity?

A: Introducing substituents on the benzene ring of this compound can significantly alter its biological activity. For example, studies have shown that 6-chloro-1,2,3-benzothiadiazole effectively inhibits NADH oxidase in beef heart submitochondrial particles, while other substituted derivatives exhibit varying degrees of inhibition. []

Q4: Does the position of substituents on the this compound ring influence its activity?

A: Yes, the position of substituents plays a crucial role. Research on halogeno-1,2,3-benzothiadiazoles revealed that both the type of halogen and its position on the ring affect the products formed during nucleophilic substitution reactions. []

Q5: Is there evidence that the isomeric structure of benzothiadiazole influences its properties?

A: Research suggests that isomerization of 2,1,3-benzothiadiazole to this compound can significantly impact the photoelectric properties of polymers incorporating these units. This isomerization can lead to enhanced extinction coefficients, downshifted HOMO energy levels, and improved backbone coplanarity, influencing polymer performance in organic solar cells. []

Q6: How does this compound react with radicals?

A: this compound readily reacts with both aryl and alkyl radicals. For instance, its reaction with phenyl radicals generates a range of sulfur-containing compounds like diphenyl sulphide, dibenzothiophen, and thianthrene, suggesting an initial attack of the radical at the sulfur atom. [, ]

Q7: Can this compound act as a spin trap for triplet carbenes?

A: Studies indicate that this compound can function as an effective spin trap for triplet diphenylcarbene, preventing its interconversion with the singlet state. This interaction leads to the formation of compounds such as 9-phenylthioxanthen and thianthrene. []

Q8: What is the role of the this compound unit in photocatalytic hydrogen production?

A: Incorporating this compound into organic polymer photocatalysts, such as poly(9,9-dioctylfluorene-alt-1,2,3-benzothiadiazole) (PFBT), has been shown to enhance photocatalytic hydrogen production. The benzothiadiazole unit's ability to rapidly react with protons, particularly under acidic conditions, plays a crucial role in this process. []

Q9: Does this compound exhibit any biological activity?

A: Yes, certain derivatives of this compound display notable biological activities. For example, 6-chloro-1,2,3-benzothiadiazole inhibits ADP phosphorylation and calcium transport in rat liver mitochondria, particularly when energy is derived from NAD-linked substrate oxidation. []

Q10: Are there any agricultural applications of this compound derivatives?

A: Yes, certain derivatives like this compound-7-carbothioic acid S-methyl ester (acibenzolar-S-methyl or ASM) are recognized for their ability to induce systemic acquired resistance in plants. ASM has been shown to be effective against various plant diseases, including cucurbit chlorotic yellows virus in melon and rhizomania in sugar beet. [, , ]

Q11: Can this compound derivatives be used to control molluscan pests?

A: Research suggests that menadione sodium bisulphite (MSB), a plant defense activator, may indirectly contribute to repelling molluscan pests. MSB-treated tomato plants exhibited downregulation of terpene volatile genes, potentially making them less attractive to herbivores. []

Q12: What are the common synthetic approaches to 1,2,3-benzothiadiazoles?

A: A simplified synthesis of 1,2,3-benzothiadiazoles involves diazotizing benzothiazathiolium salts, obtained from the reaction of sulfur monochloride with aromatic amines (Herz reaction). []

Q13: How can this compound be analytically determined in environmental samples?

A: Square wave adsorptive stripping voltammetry using a hanging mercury drop electrode has been successfully employed to determine acibenzolar-S-methyl (ASM) in environmental samples like tap water, river water, and soil. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1199814.png)